![molecular formula C17H18ClNO6S B2991970 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 1396884-99-3](/img/structure/B2991970.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

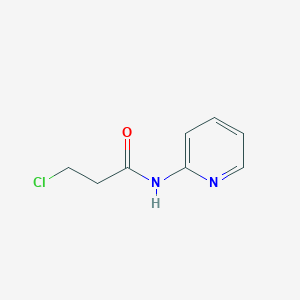

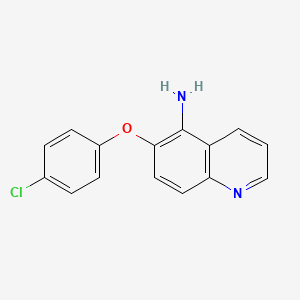

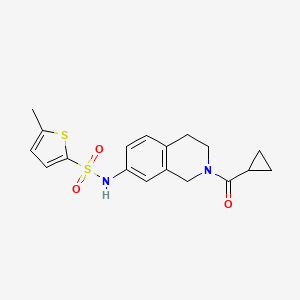

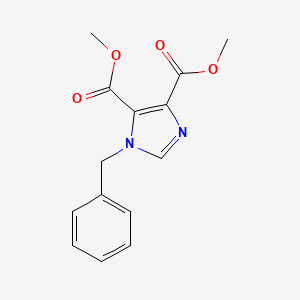

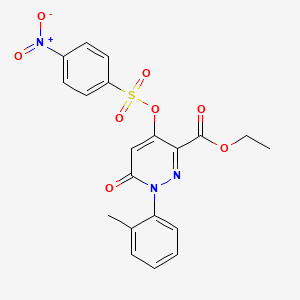

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a sulfonamide group, which is a functional group that is found in various classes of drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the benzo[d][1,3]dioxol-5-yl group with a 2-hydroxypropyl group, followed by the introduction of the sulfonamide group . The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d][1,3]dioxol-5-yl group would likely contribute to the compound’s aromaticity, while the sulfonamide group could form hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzo[d][1,3]dioxol-5-yl group might undergo electrophilic aromatic substitution, while the sulfonamide group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance the compound’s water solubility .Aplicaciones Científicas De Investigación

Occurrence and Environmental Impact of Organic Compounds

- Parabens in Aquatic Environments : Parabens, which share structural similarities with the compound due to their benzoate core, are widely used as preservatives. Their ubiquity and persistence in aquatic environments have raised concerns about their potential endocrine-disrupting effects. Studies have documented their occurrence in surface water, sediments, and the potential for forming chlorinated by-products that may have higher stability and persistence, necessitating further research on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Properties and Clinical Use

- Metoclopramide : Although not directly related, understanding the pharmacological properties and clinical uses of compounds with complex structures can provide insights into potential research applications. Metoclopramide is an example where detailed studies on its pharmacodynamics and kinetics have led to its use in treating various gastrointestinal disorders, showcasing the importance of comprehensive pharmacological research (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Advanced Drug Delivery Systems

- HPMA Copolymer-RGD Conjugates for Tumor Targeting : The design and development of advanced drug delivery systems, such as N-(2-hydroxypropyl)-methacrylamide (HPMA) copolymer-RGD conjugates for targeting tumor angiogenesis, illustrate the application of complex molecules in enhancing drug delivery to specific sites within the body. Such research demonstrates the potential for molecules with specific functional groups to be modified for targeted therapeutic applications (Pike & Ghandehari, 2010).

Environmental Degradation and Toxicity

- Degradation of Organic Pollutants : The study of enzymatic degradation of organic pollutants highlights the potential for research into the environmental fate and degradation pathways of complex organic compounds. This research is crucial for understanding how such compounds can be effectively removed from the environment or transformed into less harmful products (Husain & Husain, 2007).

Mecanismo De Acción

Target of Action

Similar compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines . They have also been associated with cyclooxygenase (COX) inhibition , suggesting potential anti-inflammatory effects.

Mode of Action

Compounds with similar structures have been reported to interact with their targets, leading to changes such as cell cycle arrest and induction of apoptosis in cancer cells . Furthermore, some derivatives have been found to exhibit auxin-like physiological functions, recognized by the auxin receptor TIR1 .

Biochemical Pathways

Compounds with similar structures have been reported to modulate microtubule assembly, causing mitotic blockade and cell apoptosis .

Result of Action

Similar compounds have shown significant growth inhibition properties against various human cancer cell lines . They have also been reported to induce apoptosis and cause cell cycle arrest .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-chloro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO6S/c1-17(20,11-3-5-15-16(7-11)25-10-24-15)9-19-26(21,22)12-4-6-14(23-2)13(18)8-12/h3-8,19-20H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRNNWHFBYCUJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2991888.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2991895.png)

![4-methyl-5-[2-(4-phenylpiperazino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2991903.png)

![5-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2991906.png)

![2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]-N-(2-morpholinoethyl)-1-ethanamine](/img/structure/B2991907.png)